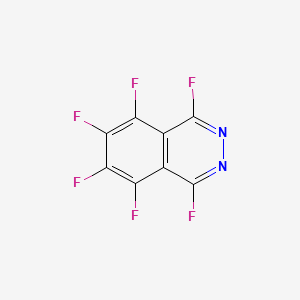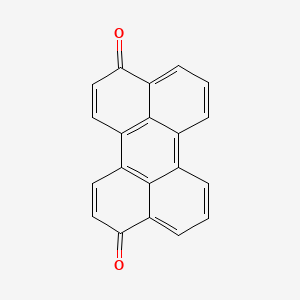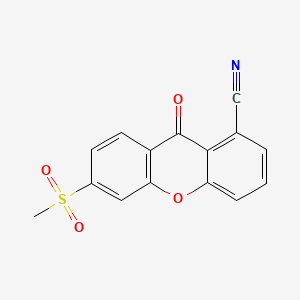
1-Cyano-6-(methylsulfonyl)-9H-xanthen-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyano-6-(methylsulfonyl)-9H-xanthen-9-one is an organic compound with the molecular formula C15H9NO4S. This compound is characterized by its xanthene core structure, which is a tricyclic aromatic system, and the presence of cyano and methylsulfonyl functional groups. The xanthene core is known for its fluorescence properties, making derivatives of this structure valuable in various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyano-6-(methylsulfonyl)-9H-xanthen-9-one typically involves the introduction of the cyano and methylsulfonyl groups onto the xanthene core. One common method involves the reaction of 6-methylsulfonyl-9H-xanthen-9-one with a cyanating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene, with the temperature maintained at a specific range to ensure the desired product formation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the potential hazards associated with the reagents and reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Cyano-6-(methylsulfonyl)-9H-xanthen-9-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The methylsulfonyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
1-Cyano-6-(methylsulfonyl)-9H-xanthen-9-one has several applications in scientific research:
Chemistry: It is used as a fluorescent probe in various analytical techniques due to its strong fluorescence properties.
Biology: The compound can be used in imaging studies to track biological processes at the cellular level.
Industry: It can be used in the development of dyes and pigments for various industrial applications.
Wirkmechanismus
The mechanism by which 1-Cyano-6-(methylsulfonyl)-9H-xanthen-9-one exerts its effects is primarily through its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, while the xanthene core’s fluorescence properties enable its use in imaging and diagnostic applications. The methylsulfonyl group can enhance the compound’s solubility and stability in various environments .
Vergleich Mit ähnlichen Verbindungen
6-(Methylsulfonyl)-9-oxo-9H-xanthene-1-carbonitrile: Shares a similar structure but may have different functional properties.
Xanthene derivatives: Other xanthene-based compounds with varying functional groups can be compared in terms of their fluorescence properties and reactivity.
Uniqueness: 1-Cyano-6-(methylsulfonyl)-9H-xanthen-9-one is unique due to the combination of its cyano and methylsulfonyl groups, which confer specific chemical and physical properties that are valuable in various applications. Its strong fluorescence and ability to undergo diverse chemical reactions make it a versatile compound in scientific research .
Eigenschaften
Molekularformel |
C15H9NO4S |
|---|---|
Molekulargewicht |
299.3 g/mol |
IUPAC-Name |
6-methylsulfonyl-9-oxoxanthene-1-carbonitrile |
InChI |
InChI=1S/C15H9NO4S/c1-21(18,19)10-5-6-11-13(7-10)20-12-4-2-3-9(8-16)14(12)15(11)17/h2-7H,1H3 |
InChI-Schlüssel |
LQXBNMFPTUKECO-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)C(=O)C3=C(C=CC=C3O2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(n,n-Diethyl-n-methylamino)ethyl]-7-methoxy-4-methylcoumarin](/img/structure/B13421859.png)
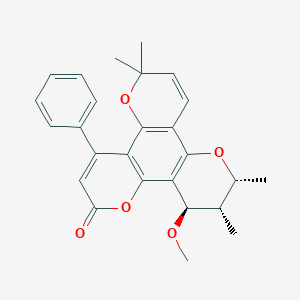

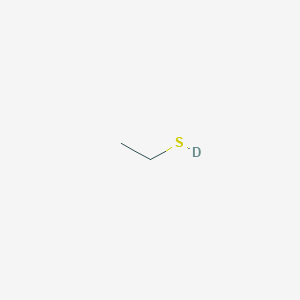
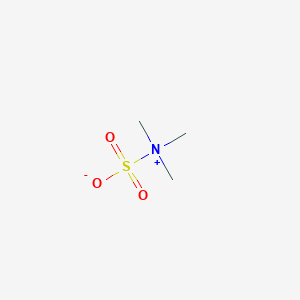
![ethyl N-[4-[3-[(4-chlorophenyl)carbamoyl]-1,3-thiazolidin-2-yl]phenyl]carbamate](/img/structure/B13421880.png)

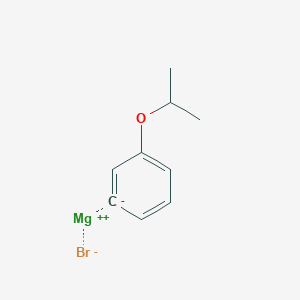
![1-[(2,4-Difluorophenyl)(phenyl)methyl]-1,4-diazepane](/img/structure/B13421885.png)
![4-[(2-Hydroxybenzoyl)amino]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B13421890.png)
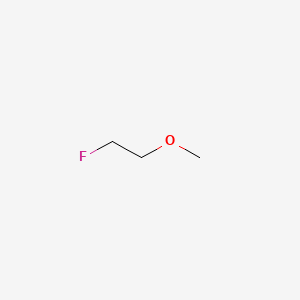
![Oxalic acid;4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl 2-[1-[2-oxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butylamino]ethyl]cyclopentyl]acetate](/img/structure/B13421896.png)
